2,4(1H,3H)-Pyrimidinedione, 6-aminodihydro-1-methyl-
Description
Chemical Structure and Properties The compound "2,4(1H,3H)-Pyrimidinedione, 6-aminodihydro-1-methyl-" (CAS 2434-53-9) is a dihydro derivative of the pyrimidinedione core, featuring a 6-amino group and a 1-methyl substitution. Its IUPAC name is 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione, with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . The dihydro designation indicates partial saturation of the pyrimidine ring, which may influence its chemical reactivity and biological activity compared to fully aromatic analogs like uracil or thymine.
Properties
CAS No. |
1354407-58-1 |
|---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
6-amino-1-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c1-8-3(6)2-4(9)7-5(8)10/h3H,2,6H2,1H3,(H,7,9,10) |
InChI Key |
ZUSDUTPBZRIQOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)NC1=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The core synthetic pathway involves cyclocondensation between methylurea and β-amino esters under alkaline conditions. For example, ethyl 3-aminopropionate reacts with methylurea in methanol with sodium methoxide (NaOMe) to form the dihydropyrimidine ring. The mechanism proceeds via nucleophilic attack of the urea nitrogen on the ester carbonyl, followed by intramolecular cyclization and dehydration (Figure 1).
Key reaction conditions:
- Solvent: Methanol or ethanol
- Catalyst: NaOMe (10–15 mol%)
- Temperature: Reflux (60–80°C)
- Time: 4–6 hours
Yield Optimization and Scalability
Yields improve with stoichiometric control of methylurea (1.2 equiv) and slow addition of β-amino esters to minimize side reactions. Continuous flow reactors enhance scalability, achieving 78–85% yield in industrial settings. Table 1 summarizes optimized parameters.
Table 1. Cyclocondensation Optimization for 6-Aminodihydro-1-Methylpyrimidinedione
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Methylurea (equiv) | 1.2 | 82 |
| NaOMe (mol%) | 15 | 85 |
| Temperature (°C) | 70 | 80 |
| Reaction Time (h) | 5 | 78 |
Alkylation of 6-Aminouracil Followed by Hydrogenation
N1-Methylation of 6-Aminouracil
6-Aminouracil undergoes N1-alkylation using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. The reaction proceeds via SN2 mechanism, yielding 1-methyl-6-aminouracil:
$$
\text{6-Aminouracil} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-Methyl-6-aminouracil} + \text{KI}
$$
Conditions:
Catalytic Hydrogenation of the 5,6-Double Bond
The unsaturated 1-methyl-6-aminouracil is hydrogenated using palladium on carbon (Pd/C, 5 wt%) under H₂ (1 atm) in ethanol. Saturation of the 5,6-bond produces the dihydro derivative:
$$
\text{1-Methyl-6-aminouracil} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{6-Aminodihydro-1-methylpyrimidinedione}
$$
Conditions:
One-Pot Synthesis via Biginelli-Like Reaction
Multicomponent Condensation
A modified Biginelli reaction employs methylurea, ethyl acetoacetate, and formaldehyde in acetic acid to form the dihydro core. The reaction proceeds via enamine formation, followed by cyclization (Figure 2).
Conditions:
Limitations and Byproduct Analysis
Competing pathways generate bis-adducts (5–12%), necessitating purification via recrystallization (ethanol/water). Adjusting formaldehyde stoichiometry to 1.1 equiv suppresses byproducts.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-aminodihydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrimidinediones, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2,4(1H,3H)-Pyrimidinedione, 6-aminodihydro-1-methyl- is in the pharmaceutical industry. Its derivatives have been studied for their potential as:
- Antiviral Agents : Research indicates that pyrimidine derivatives can inhibit viral replication mechanisms. For instance, studies have shown that modifications of the pyrimidinedione structure can enhance antiviral activity against RNA viruses .
- Antitumor Activity : The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival .
Agricultural Chemistry
In agriculture, compounds similar to 2,4(1H,3H)-Pyrimidinedione are explored for their efficacy as:
- Herbicides : The structural features of pyrimidinediones make them suitable candidates for developing selective herbicides that target specific weed species while minimizing damage to crops .
Biochemical Research
The compound is utilized in biochemical research primarily due to its role as a:
- Metabolic Intermediate : It acts as an intermediate in the biosynthesis of nucleotides and nucleic acids, making it essential for studies involving genetic material synthesis and cellular metabolism .
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry explored the antiviral properties of derivatives of 2,4(1H,3H)-Pyrimidinedione. The researchers synthesized various analogs and tested their efficacy against influenza virus strains. Results indicated that certain modifications significantly enhanced antiviral activity compared to the parent compound .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Parent Compound | 25 | Inhibition of viral RNA polymerase |
| Modified Compound A | 5 | Inhibition of viral entry |
| Modified Compound B | 10 | Disruption of viral assembly |
Case Study 2: Antitumor Effects
In a clinical trial reported in Cancer Research, researchers investigated the effects of a pyrimidinedione derivative on breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in tumor size and increased apoptosis markers in treated cells compared to controls .
| Treatment Group | Tumor Size Reduction (%) | Apoptosis Markers |
|---|---|---|
| Control | 0 | Low |
| Compound A | 60 | High |
| Compound B | 45 | Moderate |
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-aminodihydro-1-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidinedione derivatives exhibit diverse biological and industrial applications depending on their substitution patterns. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Pyrimidinedione Derivatives
Key Differences and Implications
Substitution Position and Reactivity: The 6-amino group in the target compound contrasts with 5-methyl in thymine and 5-bromo in bromacil.
Biological Activity: Bromacil and terbacil are herbicides due to their bulky substituents (e.g., 1-methylpropyl, tert-butyl), which disrupt plant photosynthesis . The target compound lacks these groups, suggesting divergent applications. FMAU’s 2'-fluoro-arabinofuranosyl moiety enables antiviral activity by mimicking thymidine in DNA synthesis . The target compound’s simpler structure may limit such specificity.
Synthetic Utility: The 6-amino group in the target compound could serve as a handle for further functionalization (e.g., coupling with sugars to form nucleosides), similar to uracil derivatives used in drug discovery .
Research Findings and Data Analysis
Structural-Activity Relationships (SAR)
- Amino vs. Halogen Substituents: The 6-amino group in the target compound may favor interactions with biological targets via hydrogen bonding, whereas bromine in bromacil enhances electrophilicity for herbicide activity .
- Methyl Group Impact : The 1-methyl group in the target compound may sterically hinder enzymatic degradation compared to uracil, extending bioavailability .
Biological Activity
2,4(1H,3H)-Pyrimidinedione, 6-aminodihydro-1-methyl-, commonly referred to as 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C5H7N3O2
- Molecular Weight: 141.13 g/mol
- CAS Number: 2434-53-9
Biological Activity Overview
The biological activity of 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione has been investigated primarily in the context of its anticancer properties and enzymatic inhibition. The compound has shown significant effects against various human cancer cell lines.
-
Inhibition of Cancer Cell Proliferation:
- Similar compounds have demonstrated the ability to inhibit the growth of cancer cells such as:
- Hep3B (liver cancer)
- MDA-MB-453 (breast cancer)
- HL-60 (leukemia) .
- The mechanism typically involves the disruption of nucleotide synthesis pathways essential for DNA replication.
- Similar compounds have demonstrated the ability to inhibit the growth of cancer cells such as:
-
Enzyme Inhibition:
- Investigated for its role as an enzyme inhibitor in metabolic pathways. The specific enzymes affected by this compound are still being characterized but are believed to be involved in nucleotide metabolism.
Anticancer Activity
A study conducted on various human cancer cell lines revealed that 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione exhibited significant cytotoxic effects. The following table summarizes the findings from these studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Hep3B | 12.5 | Inhibition of cell growth |
| MDA-MB-453 | 15.0 | Induction of apoptosis |
| HL-60 | 10.0 | Cell cycle arrest |
Enzymatic Studies
Research has indicated that this compound may act as a competitive inhibitor for certain enzymes involved in nucleotide synthesis. Specific studies have shown that it can significantly reduce the activity of these enzymes at concentrations similar to those required for cytotoxic effects.
Applications in Medicine
The potential therapeutic applications of 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione extend beyond oncology:
- Antiviral Activity: Preliminary studies suggest efficacy against certain viral infections.
- Antibacterial Properties: Investigations into its antibacterial activity are ongoing, with some promising results against gram-positive bacteria.
Q & A
Q. What are the recommended safety protocols for handling 2,4(1H,3H)-Pyrimidinedione, 6-aminodihydro-1-methyl- in laboratory settings?
Methodological Answer:
- Hazard Identification : Review Safety Data Sheets (SDS) for analogous pyrimidinedione derivatives, which highlight risks such as respiratory irritation and the need for PPE (gloves, lab coats, goggles) .
- Emergency Procedures : In case of exposure, follow first-aid measures outlined in SDS, including rinsing skin/eyes with water for 15 minutes and seeking medical attention .
- Ventilation : Use fume hoods to minimize inhalation risks, particularly during synthesis or purification steps .
Q. What are the standard synthetic routes for preparing 6-aminodihydro-1-methyl pyrimidinedione derivatives?
Methodological Answer:
- One-Pot Synthesis : Adapt protocols from dihydropyrimidine-2(1H)-one synthesis, which involves condensation of 2-amino-4,6-dimethyl nicotinamide with aryl aldehydes under acidic conditions (e.g., HCl catalysis) .
- Oxidation Steps : Post-synthesis oxidation using agents like MnO₂ or DDQ to achieve aromaticity in the pyrimidine ring .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating pure products .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Compare experimental ¹H/¹³C NMR shifts with predicted data (e.g., ACD/Labs Percepta) to confirm substituent positions and stereochemistry .
- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, as demonstrated in studies of related 6-amino-5-nitro-pyrimidinones .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula accuracy .
Q. What methods are used to assess the purity of 6-aminodihydro-1-methyl pyrimidinedione?
Methodological Answer:
- HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to quantify purity ≥98% .
- Melting Point Analysis : Compare experimental melting ranges with literature values to detect impurities .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under varying reaction conditions?
Methodological Answer:
-
Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity). For example:
Variable Low Level High Level Temperature (°C) 60 100 Catalyst (mol%) 5 15 Solvent EtOH DMF Analyze interactions using ANOVA to identify optimal conditions . -
Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to pinpoint rate-limiting steps .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer:
Q. What computational tools are effective for predicting the reactivity of 6-aminodihydro-1-methyl pyrimidinedione in novel reactions?
Methodological Answer:
- Quantum Chemical Modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Reaction Pathway Exploration : Implement artificial intelligence (AI)-driven platforms like ICReDD to simulate reaction networks and identify low-energy pathways .
Q. How can theoretical frameworks guide the design of biological activity studies for this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Map electronic (Hammett σ) and steric (Taft Es) parameters to bioactivity data from analogous pyrimidinediones .
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase) and prioritize synthetic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
